molecular formula C7H3IN2O2S B15332963 2-Iodo-4-nitrophenyl Isothiocyanate

2-Iodo-4-nitrophenyl Isothiocyanate

Cat. No.: B15332963
M. Wt: 306.08 g/mol
InChI Key: OKDKWGIYLLRDHW-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3IN2O2S. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with iodine and nitro groups at the 2 and 4 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-nitrophenyl Isothiocyanate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-iodoaniline to produce 2-iodo-4-nitroaniline, which is then converted to the corresponding isothiocyanate using thiophosgene or other suitable reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and isothiocyanation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4-nitrophenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitrophenyl Isothiocyanate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The nitro and iodine substituents can also influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: Lacks the iodine and nitro substituents, making it less reactive in certain contexts.

    2-Chloro-4-nitrophenyl Isothiocyanate: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and applications.

    4-Nitrophenyl Isothiocyanate: Lacks the iodine substituent, leading to different chemical properties.

Uniqueness

2-Iodo-4-nitrophenyl Isothiocyanate is unique due to the presence of both iodine and nitro groups, which enhance its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H3IN2O2S

Molecular Weight

306.08 g/mol

IUPAC Name

2-iodo-1-isothiocyanato-4-nitrobenzene

InChI

InChI=1S/C7H3IN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H

InChI Key

OKDKWGIYLLRDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)N=C=S

Origin of Product

United States

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